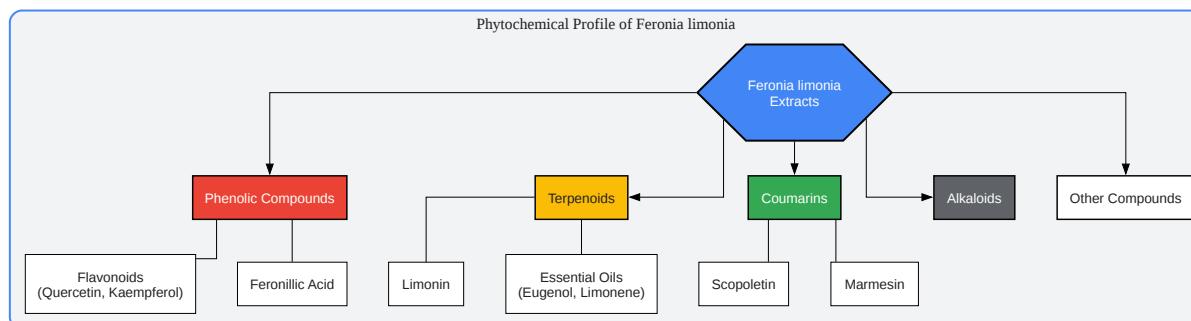


Biological Activity of *Feronia limonia* Extract: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Feroline**


Cat. No.: **B1238008**

[Get Quote](#)

Executive Summary: *Feronia limonia* (L.), commonly known as Wood Apple or **Feroline**, is a plant with a long history of use in traditional medicine systems like Ayurveda.^{[1][2]} Modern scientific investigations have begun to validate its ethnopharmacological applications, revealing a rich profile of bioactive compounds responsible for a wide spectrum of pharmacological activities. This guide provides an in-depth overview of the biological activities of *Feronia limonia* extracts, focusing on quantitative data, experimental methodologies, and the logical relationships between its constituents and observed effects. The primary activities discussed include its potent antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, making it a subject of significant interest for drug discovery and development professionals.

Phytochemical Profile

Feronia limonia is a rich source of diverse phytochemicals. The biological activities of its extracts are attributed to a complex mixture of secondary metabolites. Key classes of compounds that have been identified include phenolic compounds, flavonoids, alkaloids, terpenoids (notably limonin), coumarins, saponins, and steroids.^{[2][3][4][5]} The fruit, leaves, bark, and roots all contain these bioactive constituents, though their concentrations may vary.^{[2][3]} Specifically, compounds like limonin, ferolinic acid, scopoletin (a coumarin), eugenol, limonene, quercetin, and kaempferol have been highlighted for their roles in the plant's therapeutic effects.^[1]

[Click to download full resolution via product page](#)

*Key phytochemical classes in *Feronia limonia*.*

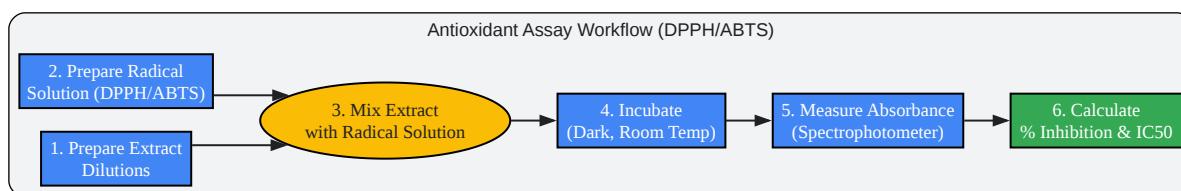
Antioxidant Activity

Extracts from *Feronia limonia* have demonstrated significant antioxidant properties, largely attributed to their high content of phenolic and flavonoid compounds.^{[1][6][7]} These compounds are capable of scavenging free radicals, chelating metal ions, and reducing oxidative stress, which is implicated in numerous chronic diseases.^{[6][8]}

Quantitative Data

The antioxidant capacity of *Feronia limonia* extracts has been quantified using various assays. The data below summarizes key findings from different studies, including Total Phenolic Content (TPC), Total Flavonoid Content (TFC), and the half-maximal inhibitory concentration (IC50) from radical scavenging assays.

Extract/Part	Solvent	Assay	Result	Reference
Unripe Fruit	60% Acetone	TPC	44.00 mg GAE/g	[6]
Unripe Fruit	100% Methanol	TFC	35.25 mg QCE/g	[6]
Fruit Pulp	Methanol	ABTS IC50	0.7 mg/mL	[9][10]
Fruit Rind	Methanol	ABTS IC50	0.8 mg/mL	[9][10]
Fruit Flesh	Not Specified	DPPH IC50	1.0 µg/mL	[11]
Fruit Flesh	Not Specified	ABTS IC50	0.95 µg/mL	[11]
Unripe Fruit	60% Acetone	DPPH Inhibition	60.70%	[6]


Experimental Protocols

2.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This method assesses the ability of an antioxidant to donate hydrogen to the stable DPPH radical.

- A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
- Various concentrations of the *Feronia limonia* extract are prepared.
- A fixed volume of the DPPH solution is mixed with the extract solutions.
- The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- The absorbance of the solution is measured spectrophotometrically (typically around 517 nm).
- The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without extract). The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined.

2.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay measures the reduction of the ABTS radical cation (ABTS^{•+}).

- The ABTS•+ radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
- The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to a specific absorbance at 734 nm.[10]
- A small volume of the plant extract at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.[10]
- After a short incubation period (e.g., 6-10 minutes), the absorbance is read at 734 nm.[10]
- The percentage of inhibition is calculated, and the IC₅₀ value is determined, often using ascorbic acid as a standard.[10]

[Click to download full resolution via product page](#)

Generalized workflow for radical scavenging assays.

Antimicrobial Activity

Extracts of *Feronia limonia* exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] This activity is often linked to the presence of alkaloids, flavonoids, and phenolic compounds like feronillic acid.[1][12]

Quantitative Data

Antimicrobial efficacy is typically measured by the Zone of Inhibition (ZOI) and the Minimum Inhibitory Concentration (MIC).

Extract	Organism	ZOI (mm)	MIC (mg/mL)	Reference
Methanolic	<i>Pseudomonas aeruginosa</i>	21	6.25	[4]
Methanolic	Various Bacteria & Fungi	15 - 21	3.125 - 12.5	[4]
Aqueous	Various Bacteria & Fungi	12 - 18	3.125 - 12.5	[4]
Chloroform	Various Bacteria & Fungi	Not specified	0.078 - 2.5	[4]
Ethanolic	<i>Staphylococcus saprophyticus</i>	Moderate Activity	Not specified	[13]
Ethanolic	<i>Shigella boydii</i>	Moderate Activity	Not specified	[13]

Experimental Protocols

3.2.1 Agar Well/Disc Diffusion Method This method is used to qualitatively assess antimicrobial activity.

- A standardized inoculum of the test microorganism is uniformly spread onto the surface of a sterile agar plate.
- Sterile wells are created in the agar using a cork borer, or sterile paper discs impregnated with the extract are placed on the surface.[\[14\]](#)
- A specific volume of the *Feronia limonia* extract at a known concentration is added to each well or disc.[\[14\]](#)
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[\[14\]](#)
- The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around the well or disc.

3.2.2 Broth Dilution Method (for MIC) This method quantitatively determines the lowest concentration of an extract that inhibits visible microbial growth.

- A serial dilution of the plant extract is prepared in a liquid growth medium in test tubes.
- Each tube is inoculated with a standardized suspension of the test microorganism.
- A positive control (medium with inoculum, no extract) and a negative control (medium with extract, no inoculum) are included.
- The tubes are incubated for a specified period.
- The MIC is determined as the lowest concentration of the extract at which there is no visible turbidity or growth.

Anti-inflammatory and Analgesic Activity

Traditional use of *Feronia limonia* for inflammatory conditions is supported by studies demonstrating its ability to reduce inflammation and pain in animal models.[\[1\]](#)[\[15\]](#) This effect is thought to be mediated by constituents like coumarins, which can modulate cytokine expression.[\[1\]](#)

Quantitative Data

Extract	Model	Dose	Result (% Inhibition)	Reference
Ethanolic Leaf	Acetic Acid Writhing (Mice)	250 mg/kg	23.74%	[16]
Ethanolic Leaf	Acetic Acid Writhing (Mice)	500 mg/kg	45.32%	[16]
Methanolic Fruit	Carrageenan Edema (Rats)	Not specified	Significant Inhibition	[17]

Experimental Protocols

4.2.1 Acetic Acid-Induced Writhing Test (Analgesic) This is a chemical-induced pain model used to screen for analgesic activity.

- Test animals (mice) are divided into groups: control, standard (e.g., Diclofenac-sodium), and test groups receiving different doses of the *Feronia limonia* extract orally.[16]
- After a pre-treatment period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal constrictions (writhing).
- The number of writhes for each mouse is counted over a specific period (e.g., 20 minutes).
- The percentage inhibition of writhing in the test groups is calculated relative to the control group.[16]

4.2.2 Carrageenan-Induced Paw Edema (Anti-inflammatory) This is a standard model for evaluating acute inflammation.

- Test animals (rats) are administered the plant extract or a standard anti-inflammatory drug (e.g., Indomethacin) orally.[17]
- After a set time, a sub-plantar injection of carrageenan solution is administered into the rat's hind paw to induce localized inflammation and edema.
- The volume of the paw is measured at regular intervals (e.g., every hour for 3-4 hours) using a plethysmometer.
- The percentage inhibition of edema in the extract-treated groups is calculated by comparing the increase in paw volume to that of the control group.

Cytotoxic Activity

Several studies have investigated the cytotoxic potential of *Feronia limonia* extracts, suggesting their possible application in anticancer research.[8][18]

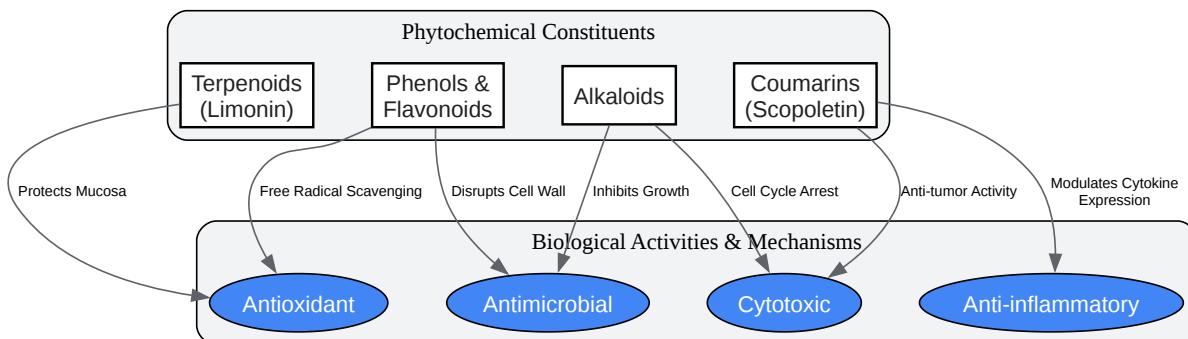
Quantitative Data

Extract	Assay	Result (LC50/IC50)	Reference
Ethyl Acetate	Brine Shrimp Lethality	LC50 = 8.91 µg/mL	[14]
Methanolic Leaf	Cell Viability Assay	Non-toxic	[19]
Leaf Fractions	Cell Viability Assay	Some fractions cytotoxic	[19]

Experimental Protocols

5.2.1 Brine Shrimp Lethality Bioassay This is a simple, rapid, and inexpensive bioassay for screening cytotoxic activity.

- Brine shrimp (*Artemia salina*) eggs are hatched in artificial seawater to obtain nauplii.[\[14\]](#)
- The plant extract is dissolved in a solvent (e.g., DMSO) and then diluted with seawater to create a range of concentrations in separate vials.[\[14\]](#)
- A specific number of nauplii (e.g., 10) are added to each vial.
- After 24 hours, the number of surviving nauplii in each vial is counted.[\[14\]](#)
- The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration required to kill 50% of the nauplii) is determined.


5.2.2 Potato Disc Tumor Induction Assay This assay assesses anti-tumor activity by observing the inhibition of crown gall tumors on potato discs caused by *Agrobacterium tumefaciens*.

- *A. tumefaciens* is cultured in a suitable medium.
- Potato discs are prepared from fresh, surface-sterilized potatoes.
- The test sample is prepared by mixing the plant extract with the bacterial suspension. A control solution contains only the bacterial suspension.[\[20\]](#)
- The potato discs are inoculated with the test and control solutions and incubated on agar plates for several days (e.g., 10-14 days).[\[20\]](#)

- The discs are then stained (e.g., with Lugol's reagent), and the number of tumors formed on each disc is counted.[20]
- The percentage of tumor inhibition by the plant extract is calculated.

Mechanistic Relationships

The diverse biological activities of *Feronia limonia* stem from the synergistic or individual actions of its phytochemical constituents. While specific signaling pathways are still under investigation, a logical framework can be established connecting the chemical classes to their observed pharmacological effects.

[Click to download full resolution via product page](#)

Logical links between phytochemicals and bioactivity.

Conclusion and Future Directions

The available scientific evidence strongly supports the traditional use of *Feronia limonia* and highlights its potential as a source of novel therapeutic agents. The extracts demonstrate robust antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities in a variety of *in-vitro* and *in-vivo* models.

Future research should focus on:

- Bioassay-guided fractionation to isolate and identify the specific compounds responsible for each pharmacological activity.[16][19]
- Elucidation of specific molecular mechanisms and signaling pathways through which these active compounds exert their effects.
- In-depth toxicological studies to establish comprehensive safety profiles for potential clinical applications.[17]
- Pre-clinical and clinical trials to validate the therapeutic efficacy of purified compounds or standardized extracts in human subjects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ask-ayurveda.com [ask-ayurveda.com]
- 2. ijrap.net [ijrap.net]
- 3. ijbpas.com [ijbpas.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. ijpsr.com [ijpsr.com]
- 8. PHARMACOLOGICAL PROPERTIES OF FERONIA LIMONIA FRUIT PULP – A REVIEW [zenodo.org]
- 9. jjtujournals.com [jjtujournals.com]
- 10. phytojournal.com [phytojournal.com]
- 11. oamjms.eu [oamjms.eu]
- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Antibacterial and Antidiarrhoeal Activities of *Feronia limonia* Leaf Extract - American Journal of Plant Sciences - SCIRP [scirp.org]
- 14. jsirjournal.com [jsirjournal.com]
- 15. [PDF] ANTI-INFLAMMATORY, ANTIPYRETIC AND ANALGESIC ACTIVITY OF METHANOLIC EXTRACT OF *FERONIA LIMONIA* FRUIT PULP | Semantic Scholar [semanticscholar.org]
- 16. scihub.org [scihub.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. ijbi.org.in [ijbi.org.in]
- 19. Cytotoxicity evaluation and hepatoprotective potential of bioassay guided fractions from *Feronia Limmonia Linn* leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ajbls.com [ajbls.com]
- To cite this document: BenchChem. [Biological Activity of *Feronia limonia* Extract: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1238008#biological-activity-of-feroline-extract\]](https://www.benchchem.com/product/b1238008#biological-activity-of-feroline-extract)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com